5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected

Overview

Description

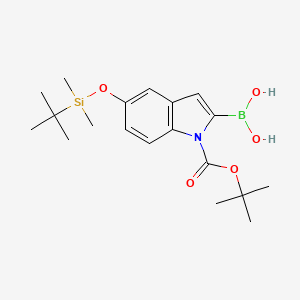

The compound "5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected" is a chemically modified indole with a boronic acid functional group and a tert-butyldimethylsilyloxy (TBDMS) protecting group. The N-BOC (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amines, particularly in the synthesis of peptides and amino acid derivatives . The TBDMS group is a silyl ether used to protect hydroxyl groups, and it is known for its stability under various conditions, including phosphorylation, and can be selectively removed without affecting other sensitive groups .

Synthesis Analysis

The synthesis of compounds with BOC protection often involves the use of BOC anhydride to introduce the protecting group onto the amine. In the context of amino acid derivatives, the BOC group has been used to protect the alpha-amino group during the synthesis of peptides . Similarly, the TBDMS group is introduced using reagents like tert-butyldimethylsilyl chloride, which reacts selectively with hydroxyl groups . The synthesis of boronic acid analogs of amino acids has been demonstrated, where the boronic acid moiety is introduced through alkylation reactions .

Molecular Structure Analysis

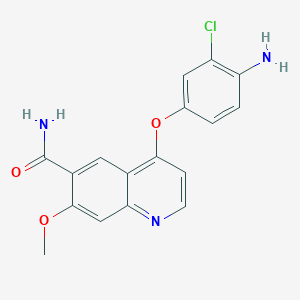

The molecular structure of "5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected" includes an indole core, which is a common structure in many natural products and pharmaceuticals. The boronic acid group is a versatile functional group that can form reversible covalent bonds with diols and is often used in Suzuki coupling reactions. The BOC and TBDMS protecting groups are sterically bulky, which can influence the reactivity and selectivity of the molecule during chemical reactions .

Chemical Reactions Analysis

The BOC group is stable under a variety of conditions but can be removed by strong acids such as HCl in dioxane . The TBDMS group is stable to base and mild acidic conditions but can be removed by fluoride ions or stronger acids . In the synthesis of beta-amino alcohols, the BOC-protected amino group allows for the generation of organolithium intermediates that can react with aldehydes to form the desired products with high diastereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected" are influenced by its protecting groups. The BOC group increases the hydrophobicity of the molecule, which can be advantageous in the synthesis of hydrophobic peptides . The TBDMS group increases the molecular weight and steric bulk, affecting the solubility and reactivity of the molecule . The boronic acid group is polar and can participate in the formation of boronate esters with diols, which is useful in various chemical transformations .

Scientific Research Applications

-

Organic Synthesis

- TBDMS ethers are used as protective groups in organic synthesis . They are hydrolytically stable and can be used to protect alcohols during reactions .

- The method of application involves the reaction of alcohols with silyl chlorides in the presence of N-methylimidazole . This reaction is significantly accelerated by the addition of iodine .

- The results of this application are high-yielding silylation of primary, secondary, and tertiary alcohols .

-

Pharmaceutical Research

- Compounds containing TBDMS ethers are used in the synthesis of pharmaceuticals . For example, they can be used in the Wittig reaction with optically active ylides .

- The method of application involves subjecting the compound to the Wittig reaction in boiling acetonitrile . The intermediate is then deprotected using hydrofluoric acid in acetonitrile, and reduced using sodium borohydride .

- The result of this application is the synthesis of new compounds for pharmaceutical research .

-

Synthesis of Polyphosphazenes

- 5-(tert-Butyldimethylsilyloxy)-1-pentanol, a compound similar to the one you’re interested in, has been used in the synthesis of well-defined mono- and ditelechelic polyphosphazenes .

- The method of application and the specific experimental procedures for this application are not detailed in the source .

- The result of this application is the synthesis of well-defined mono- and ditelechelic polyphosphazenes .

-

Selective Deprotection of Aliphatic TBS Ethers

- A selective deprotection of aliphatic TBDMS ethers is possible in the presence of aromatic TBDMS ethers, aliphatic triisopropylsilyl ethers, aliphatic tert-butyl(diphenyl)silyl ethers, or sterically hindered aliphatic TBDMS ethers .

- The method of application involves the use of specific reagents and conditions that allow for the selective deprotection of aliphatic TBDMS ethers .

- The result of this application is the selective deprotection of aliphatic TBDMS ethers, which can be useful in complex organic synthesis .

-

Synthesis of Complex Molecules

- TBDMS ethers are used in the synthesis of complex molecules . They can be used to protect reactive hydroxyl groups during the synthesis process .

- The method of application involves the reaction of the hydroxyl group with TBDMS-Cl in the presence of imidazole . This reaction is significantly accelerated by the addition of iodine .

- The result of this application is the successful synthesis of complex molecules with protected hydroxyl groups .

-

Transformation into Benzyl Ethers

- TBDMS ethers can be transformed into benzyl ethers in one pot . This is possible in the presence of aromatic TBDMS ethers, aliphatic triisopropylsilyl ethers, aliphatic tert-butyl(diphenyl)silyl ethers, or sterically hindered aliphatic TBDMS ethers .

- The method of application involves the use of specific reagents and conditions that allow for the transformation of TBDMS ethers into benzyl ethers .

- The result of this application is the successful transformation of TBDMS ethers into benzyl ethers, which can be useful in complex organic synthesis .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemicals with appropriate safety measures.

Future Directions

The future directions for this compound are not specified in the available resources. Given its role in organic synthesis1, it’s likely that it will continue to be used in various chemical reactions and may have potential for further research and development.

Please note that this analysis is based on the information available from the resources and there might be more comprehensive and detailed studies out there that provide more information about this compound. Always refer to the most recent and relevant scientific literature and safety datasheets for comprehensive information.

properties

IUPAC Name |

[5-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO5Si/c1-18(2,3)25-17(22)21-15-10-9-14(26-27(7,8)19(4,5)6)11-13(15)12-16(21)20(23)24/h9-12,23-24H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKIUYOUKLIWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624374 | |

| Record name | [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected | |

CAS RN |

335649-61-1 | |

| Record name | [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-{[(tert-Butyl)dimethylsilyl]oxy}-1H-indole-2-boronicacid, N-BOC protected 98% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1291891.png)

![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)